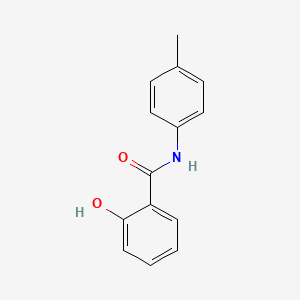
2-hydroxy-N-(4-methylphenyl)benzamide
Cat. No. B6338327
Key on ui cas rn:
7164-80-9
M. Wt: 227.26 g/mol
InChI Key: QMLRNTPTRWMCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06664427B1
Procedure details


The 4′-methyl-salicylanilide was prepared by condensing phenyl salicylate with 4-toluidine then purified as described in Example 2a. A ligand mixture was then prepared from 4′-methyl-salicylanilide and binaphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 117.1-117.8 ppm.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:10]C1C=CC=CC=1)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:17][C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1>>[CH3:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:1](=[O:10])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[OH:4])=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A ligand mixture was then prepared from 4′-methyl-salicylanilide and binaphthol using the procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(NC(C=2C(O)=CC=CC2)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
